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molecular formula C11H5Cl3O2 B8813277 5-(2,4-dichlorophenyl)furan-2-carbonyl Chloride

5-(2,4-dichlorophenyl)furan-2-carbonyl Chloride

Cat. No. B8813277
M. Wt: 275.5 g/mol
InChI Key: PNEYKGDZWUOCKK-UHFFFAOYSA-N
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Patent
US05214042

Procedure details

A solution of 28.28 g (0.11 moles) of 5-(2,4-dichlorophenyl)-2-furancarboxylic acid in 43 ml of thionyl chloride is heated at reflux of 3 hours. The solvent is removed and the residue is treated with 100 ml of toluene. the solvent is removed and the residue is carried on directly to the next step of the reaction.
Quantity
28.28 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[O:13][C:12]([C:14]([OH:16])=O)=[CH:11][CH:10]=1.S(Cl)([Cl:19])=O>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[O:13][C:12]([C:14]([Cl:19])=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
28.28 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1=CC=C(O1)C(=O)O
Name
Quantity
43 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
the residue is treated with 100 ml of toluene
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
directly to the next step of the reaction

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C1=CC=C(O1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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